molecular formula C21H35N3O B5473376 N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide

N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide

Cat. No.: B5473376
M. Wt: 345.5 g/mol
InChI Key: KZALNWPYGRORKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide is a synthetic compound that features a unique structure combining an adamantyl group, a cyclohexyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide typically involves the reaction of 1-adamantylamine with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

    Step 1: Preparation of 1-adamantylamine from adamantane through bromination and subsequent amination.

    Step 2: Reaction of 1-adamantylamine with cyclohexyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Materials Science: The compound’s stability and rigidity make it useful in the development of new materials.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperazine ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Similar structure with an indazole ring instead of piperazine.

    N-(1-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide: Features a tetrahydropyran group instead of cyclohexyl.

Uniqueness

N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide is unique due to its combination of an adamantyl group, a cyclohexyl group, and a piperazine ring. This unique structure imparts specific physicochemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-4-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h16-19H,1-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZALNWPYGRORKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.